Welcome to the BenchChem Online Store!
molecular formula C12H17N B082035 1,2,3,3-Tetramethylindoline CAS No. 13034-76-9

1,2,3,3-Tetramethylindoline

Cat. No. B082035
M. Wt: 175.27 g/mol
InChI Key: YNMGRZLDRLHRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05543086

Procedure details

To a stirred solution of 3.46 g of 1,3,3-trimethyl-2-methyleneindoline (VIII, R2 =R8 =R9 =Me) in 50 ml methanol was added at room temperature in three portions at about five-minute intervals a total of 1.14 g of sodium borohydride (conveniently, as three 7/16-inch pellets, a commercially available form). The initial deep red color of the solution gradually changed to a light orange during the reaction. The mixture was then diluted first with 20 ml of ethyl ether, and then with 50 ml of water. The ether layer was separated, and the lower aqueous layer was again extracted with ether. The combined ether layers were washed with 10% aqueous sodium hydroxide solution and then water, and dried over anhydrous magnesium sulfate. Removal of solvent from the filtered extracts left 3.10 g (88.6%) of an orange oil. This oil was distilled in vacuum to give 2.52 g (72.0% of the theoretical amount of 3.50 g) of pale yellow oil boiling at 80°-81° C. at 2.3 mm Hg pressure.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH3:12])([CH3:11])[C:3]1=[CH2:13].[BH4-].[Na+].O>CO.C(OCC)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH3:12])([CH3:11])[CH:3]1[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
CN1C(C(C2=CC=CC=C12)(C)C)=C
Name
Quantity
1.14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The initial deep red color of the solution gradually changed to a light orange during the reaction
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the lower aqueous layer was again extracted with ether
WASH
Type
WASH
Details
The combined ether layers were washed with 10% aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent from the filtered extracts
WAIT
Type
WAIT
Details
left 3.10 g (88.6%) of an orange oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled in vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(C2=CC=CC=C12)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.